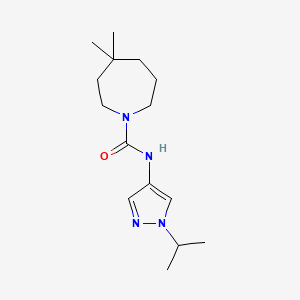
(3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone, also known as BM-TM, is a synthetic compound that has gained interest in the scientific community due to its potential therapeutic properties.
Wirkmechanismus
The exact mechanism of action of (3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone is not fully understood, but it is believed to act through multiple pathways. One study found that (3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone inhibits the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. Another study found that (3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
(3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, (3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone has been shown to improve glucose tolerance and insulin sensitivity in diabetic rats. (3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
(3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone has several advantages for lab experiments, including its ease of synthesis and low cost. However, (3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone has limited solubility in water, which may make it difficult to use in certain experiments. Additionally, further studies are needed to fully understand the potential side effects and toxicity of (3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone.
Zukünftige Richtungen
There are several potential future directions for research on (3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone. One area of interest is its potential use in combination with other drugs for the treatment of cancer or diabetes. Another area of interest is the development of more potent and selective (3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone analogues. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of (3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone.
In conclusion, (3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone is a synthetic compound with potential therapeutic properties that has gained interest in the scientific community. Its ease of synthesis and low cost make it an attractive candidate for further research. Further studies are needed to fully understand the mechanism of action and potential side effects of (3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone, as well as its potential use in the treatment of various diseases.
Synthesemethoden
(3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone can be synthesized through a multi-step process involving the reaction of 3-bromo-4-methylbenzaldehyde with thiourea, followed by the reaction of the resulting intermediate with chloroacetyl chloride. The final product is obtained through the reaction of the intermediate with sodium methoxide.
Wissenschaftliche Forschungsanwendungen
(3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone has been the subject of several scientific studies due to its potential therapeutic properties. One study found that (3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Another study found that (3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone has anti-cancer properties by inducing apoptosis in cancer cells. (3-Bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone has also been studied for its potential use in treating diabetes, as it has been shown to improve insulin sensitivity in diabetic rats.
Eigenschaften
IUPAC Name |
(3-bromo-4-methylphenyl)-(1,3-thiazolidin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNOS/c1-8-2-3-9(6-10(8)12)11(14)13-4-5-15-7-13/h2-3,6H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEMQJLKBDEPQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCSC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1,4-dioxaspiro[4.5]decan-8-ylmethyl)cyclopent-3-ene-1-carboxamide](/img/structure/B7585347.png)
![7a-Methyl-3-(2,2,3,3-tetramethylazetidine-1-carbonyl)-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazol-5-one](/img/structure/B7585348.png)
![1-[[2-(Dimethylamino)-1,3-thiazol-4-yl]methyl]-3-[[1-(2-fluorophenyl)cyclopropyl]methyl]urea](/img/structure/B7585355.png)
![2-benzyl-N-methylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7585376.png)
![1-[4-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7585386.png)
![1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)piperidin-4-ol](/img/structure/B7585394.png)



![2,3-Dihydroindol-1-yl-[2-[[1-(hydroxymethyl)cyclopropyl]methylamino]pyridin-3-yl]methanone](/img/structure/B7585405.png)
![1-[(3R)-3-hydroxypyrrolidin-1-yl]-3-methyl-2-piperidin-1-ylbutan-1-one](/img/structure/B7585434.png)

![1-[2-(3-Fluorophenyl)-3-methylpyrrolidin-1-yl]-2-methoxyethanone](/img/structure/B7585440.png)